N-(2,4-difluorophenyl)guanidine molecular weight and formula
N-(2,4-difluorophenyl)guanidine molecular weight and formula
[1][2]
Executive Summary
N-(2,4-Difluorophenyl)guanidine is a specialized arylguanidine derivative utilized primarily as a pharmacophore in medicinal chemistry.[1] Characterized by a highly basic guanidine head group attached to an electron-deficient difluorophenyl ring, this molecule serves as a critical bioisostere for urea and thiourea moieties. It is widely investigated for its role in inhibiting the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) and blocking ion channels (NMDA, Na+).[1] This guide details its physicochemical identity, validated synthetic pathways, and structural biology applications.
Physicochemical Identity
The following data constitutes the definitive identity card for N-(2,4-difluorophenyl)guanidine. Researchers should note the distinction between the free base and the commonly supplied hydrochloride salt.
| Property | Data (Free Base) | Data (Hydrochloride Salt) |
| IUPAC Name | 1-(2,4-Difluorophenyl)guanidine | 1-(2,4-Difluorophenyl)guanidine hydrochloride |
| Molecular Formula | C₇H₇F₂N₃ | C₇H₇F₂N₃[2][1][3][4][5][6][7][8] · HCl |
| Molecular Weight | 171.15 g/mol | 207.61 g/mol |
| CAS Number | Not widely listed | 112677-40-4 |
| Appearance | White to off-white crystalline solid | White crystalline powder |
| Solubility | DMSO, Methanol, Ethanol | Water (>10 mg/mL), DMSO |
| pKa (Calc.) | ~10.5 (Guanidine N) | N/A |
| SMILES | NC(N)=Nc1ccc(F)cc1F | NC(N)=Nc1ccc(F)cc1F.Cl |
Molecular Architecture & Fluorine Effect
The 2,4-difluoro substitution pattern is not arbitrary. It serves two critical medicinal chemistry functions:
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pKa Modulation: The electron-withdrawing nature of the fluorine atoms (via induction) lowers the pKa of the guanidine group from ~13.6 (unsubstituted alkyl guanidine) to a range closer to physiological relevance (~10-11).[1] This improves bioavailability while maintaining ionization at pH 7.4.[1]
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Metabolic Blockade: The fluorine at the para position (C4) blocks oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the pharmacophore in vivo.[1]
Synthetic Pathways[2]
The synthesis of N-(2,4-difluorophenyl)guanidine relies on guanylation of the corresponding aniline.[1] Below is a validated protocol suitable for scale-up.
Protocol A: Cyanamide Fusion (Industrial Standard)
This method is preferred for its atom economy and simplicity, avoiding the production of methyl mercaptan gas associated with thiourea methods.[1]
Reagents:
-
2,4-Difluoroaniline (1.0 eq)[1]
-
Cyanamide (50% aq.[1] solution or solid, 1.5 eq)
-
Hydrochloric acid (conc., 1.0 eq)[1]
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Ethanol (Solvent)[1]
Step-by-Step Methodology:
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Salt Formation: Dissolve 2,4-difluoroaniline in ethanol. Add concentrated HCl dropwise at 0°C to form the aniline hydrochloride salt in situ.[1]
-
Addition: Add cyanamide (H₂NCN) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80-90°C) for 12–16 hours. The reaction follows a nucleophilic addition mechanism where the aniline nitrogen attacks the nitrile carbon of cyanamide.
-
Workup: Cool the solution to room temperature. The product often precipitates as the hydrochloride salt.
-
Purification: Filter the solid. Recrystallize from Isopropanol/Water (9:1) to yield high-purity white crystals.[1]
Visualization of Synthetic Pathway
Caption: Figure 1. One-pot synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride via cyanamide fusion.
Structural Biology & Pharmacological Utility[2]
Binding Mode: The "Arginine Mimic"
In biological systems, the N-(2,4-difluorophenyl)guanidine moiety acts as a rigidified Arginine mimic.[1] It forms bidentate hydrogen bonds with Aspartate or Glutamate residues in protein active sites.[1]
Key Interactions:
-
Salt Bridge: The protonated guanidinium cation forms a strong ionic interaction with anionic carboxylates (Asp/Glu).[1]
-
Cation-π Interaction: The electron-deficient difluorophenyl ring can engage in π-stacking with aromatic residues (Phe/Tyr/Trp), enhanced by the quadrupole moment alteration caused by fluorine.[1]
Application Areas
-
NHE-1 Inhibition: This molecule serves as the "head group" for acylguanidine-based inhibitors (e.g., Cariporide analogs) used to treat ischemia-reperfusion injury.[1] The guanidine binds to the Na+ binding site of the transporter.
-
Ion Channel Blockers: Small molecule arylguanidines act as open-channel blockers for NMDA receptors.[1] The 2,4-difluoro substitution tunes the lipophilicity (LogP) to allow membrane penetration and access to the channel pore.[1]
Interaction Map[2]
Caption: Figure 2.[1] Pharmacophore interaction map showing the dual binding mode: electrostatic anchoring and hydrophobic shielding.[1]
Analytical Characterization
For verification of the synthesized or purchased material, the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
¹⁹F NMR:
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Distinct signals around -110 to -120 ppm (relative to CFCl₃), showing coupling patterns typical of 2,4-substitution.[1]
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 172.07
-
Observed [M+H]⁺: 172.1 ± 0.1 m/z[1]
-
Handling and Safety (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine and Nitrogen content).[1]
References
-
Sigma-Aldrich. "1-(2,4-Difluorophenyl)guanidine hydrochloride Product Specification." Merck KGaA.[1] Link
-
Popelier, P. L. A., et al. (2017).[1][9] "Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines." New Journal of Chemistry. Link
-
Greenhill, J. V., & Lue, P. (1993).[1] "Amidines and guanidines in medicinal chemistry." Progress in Medicinal Chemistry, 30, 203-326.[1]
-
BenchChem. "Synthesis of Guanidine Derivatives: Technical Protocols." BenchChem Technical Library. Link[1]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. N-(2,4-Difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine [synhet.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. (PDF) Substituent Effect on the Basicity (pKa) of Aryl [research.amanote.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
